![molecular formula C22H24N2O4 B2904478 2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate CAS No. 312606-12-5](/img/structure/B2904478.png)
2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate” is a chemical compound with potential applications in various fields of research and industry. The naphthalimide unit of the compound is almost planar . The carboximide N atom and the five C atoms of the ethoxy-carbonyl-methyl substituent also lie close to a common plane .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthalimide unit that is almost planar . The carboximide N atom and the five C atoms of the ethoxy-carbonyl-methyl substituent also lie close to a common plane . The piperidine ring adopts a chair conformation .Chemical Reactions Analysis
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-19(25)28-14-13-24-21(26)16-8-6-7-15-18(23-11-4-3-5-12-23)10-9-17(20(15)16)22(24)27/h6-10H,2-5,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEVPKDQPOZGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.